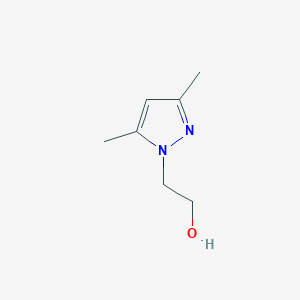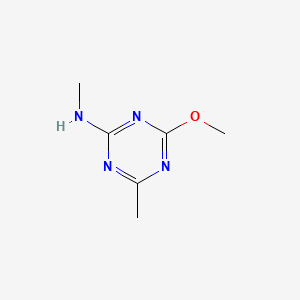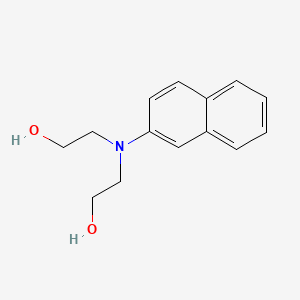
3,5,7-Trimethyl-1-adamantylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of adamantane derivatives involves multiple steps, including functionalization of the adamantane core. For instance, the synthesis of a triphenylamine-containing aromatic diamine monomer, which includes an adamantyl group, was achieved through a cesium fluoride-mediated N,N-diarylation followed by the reduction of the resultant dinitro compound . This process illustrates the type of chemical reactions that might be involved in the synthesis of "3,5,7-Trimethyl-1-adamantylamine," albeit with different substituents.
Molecular Structure Analysis
The molecular structure of adamantane derivatives has been studied using X-ray crystallography. For example, the crystal structures of 1-(1-adamantyl)-3,5-dimethylpyrazole and 1-(1-adamantyl)-3,4,5-trimethylpyrazole were determined, revealing space groups and cell parameters that provide information on the three-dimensional arrangement of atoms within the crystal lattice . These findings contribute to the understanding of how substituents on the adamantane core can affect the overall molecular structure.
Chemical Reactions Analysis
Adamantane derivatives participate in various chemical reactions, often influenced by the substituents attached to the adamantane core. The electrochemical properties of adamantylphenoxy-substituted triphenylamine units in polymers, for example, were investigated, showing reversible redox couples in cyclic voltammograms . This suggests that "3,5,7-Trimethyl-1-adamantylamine" may also exhibit interesting electrochemical behavior due to the presence of the adamantane core and its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are characterized by high thermal stability and solubility in polar solvents. The adamantylphenoxy-substituted triphenylamine polymers displayed glass-transition temperatures between 254 and 310°C and were stable up to temperatures above 450°C for polyamides and above 500°C for polyimides . They were also soluble in solvents like NMP and DMAc, which could be indicative of the solubility characteristics of "3,5,7-Trimethyl-1-adamantylamine." The photoluminescence and electrochromic stability of these polymers were also notable, suggesting potential applications in electronic devices . The crystal structure of (1-adamantylmethyl)trimethyl-ammonium iodide showed a warped cavity in the adamantyl group, which could imply that "3,5,7-Trimethyl-1-adamantylamine" might also exhibit unique structural features due to steric effects of the substituents .
Safety And Hazards
properties
IUPAC Name |
3,5,7-trimethyladamantan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11/h4-9,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEUSMBMGXZZJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195023 |
Source


|
| Record name | 3,5,7-Trimethyl-1-adamantylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,7-Trimethyl-1-adamantylamine | |
CAS RN |
42194-25-2 |
Source


|
| Record name | 3,5,7-Trimethyl-1-adamantylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042194252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,7-Trimethyl-1-adamantylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-3,5,7-trimethyladamantane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTM2NEH4HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)
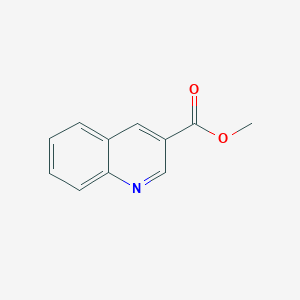
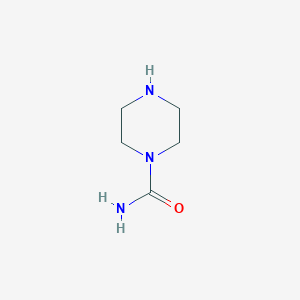
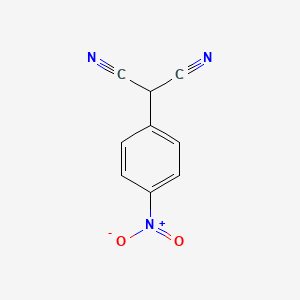
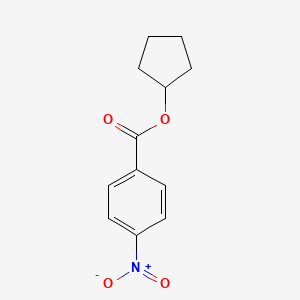

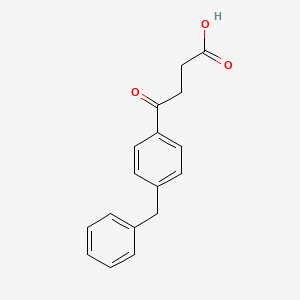

![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)

